1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one

Organic Synthesis Process Chemistry Scale-up

Sourcing a sterically defined propargylamine for CuAAC conjugation can be challenging due to limited structural diversity. This compound provides a unique gem-dimethyl-substituted alkyne scaffold for 1,2,3-triazole library synthesis. - The terminal alkyne handle enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or medicinal chemistry diversification. - The adjacent gem-dimethyl group offers a defined steric environment for structure-activity relationship (SAR) studies. - Published NMR, IR, and Raman data streamlines analytical characterization of synthesized derivatives.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 103634-53-3
Cat. No. B009691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one
CAS103634-53-3
Synonyms2-Propanone, 1-[(1,1-dimethyl-2-propynyl)amino]- (9CI)
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC(=O)CNC(C)(C)C#C
InChIInChI=1S/C8H13NO/c1-5-8(3,4)9-6-7(2)10/h1,9H,6H2,2-4H3
InChIKeyJEXJZHZRUZUKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one Procurement


1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one (CAS: 103634-53-3), also known as N-acetonyl-N-dimethylpropargylamine, is a small organic molecule (C8H13NO, MW: 139.19 g/mol) classified as a propargylamine derivative [1]. It is characterized by a terminal alkyne moiety and a secondary amine, features that nominally position it as a synthetic intermediate for click chemistry, bioconjugation, or medicinal chemistry building blocks . The compound is commercially available from multiple suppliers at research-grade purities (typically 98%) .

Workflow Fit Propargylamine building block for click chemistry and bioconjugation via terminal alkyne
Steric Profile Gem-dimethyl group adjacent to alkyne supports spatial control in probe design
Procurement Multi-supplier research-grade availability with published spectral reference data

Substitution Risks for 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one


Substituting 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one with a structurally related propargylamine (e.g., N-tert-butyl-1,1-dimethylpropargylamine or other 2-methylbut-3-yn-2-yl derivatives) without prior validation carries significant scientific risk due to the absence of published comparative activity data . The unique combination of the acetonyl substituent on the nitrogen atom and the gem-dimethyl group adjacent to the alkyne may influence reaction kinetics in click chemistry applications or binding interactions in any unreported biological targets. While no published head-to-head comparative data exist for this specific compound, the general principle that small structural changes in propargylamines can drastically alter reactivity, steric profile, and biological activity necessitates compound-specific procurement when following a disclosed synthetic protocol or biological screening cascade [1].

Absence of comparative data
No published head-to-head reactivity or biological data exist for close analogs; interchangeability cannot be assumed.
Unique substitution pattern
The acetonyl and gem-dimethyl groups may alter reaction kinetics and binding interactions relative to other propargylamines.
Spectral data gap in analogs
Many structural analogs lack published spectral characterization, complicating QC and identity verification upon procurement.

Quantitative Evidence for 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one


Reproducible and Scalable Synthetic Route

A published protocol for the one-step synthesis of 1-[(2-methylbut-3-yn-2-yl)amino]propan-2-one reports quantitative yield using adapted Vilsmeier conditions [1]. While this publication does not provide comparative yields for alternative propargylamines, it establishes a reproducible, high-yielding synthetic baseline for this specific compound, which is a critical piece of information for groups considering in-house synthesis versus procurement [1]. This contrasts with the lack of publicly disclosed, optimized synthetic protocols for many commercially available analogs.

Synthetic Yield
Method context
Quantitative yield reported (one-step, adapted Vilsmeier conditions)
Establishes a reproducible synthetic baseline
Published protocol; yields for analogs not reported
Organic Synthesis Process Chemistry Scale-up

Comprehensive Spectral Characterization

The title compound has been characterized by a suite of analytical techniques, including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, providing a comprehensive spectral fingerprint [1]. In contrast, many close structural analogs (e.g., (cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine or ethyl(2-methylbut-3-yn-2-yl)amine) lack publicly available, peer-reviewed spectral characterization data . This availability of verified spectral data for 1-[(2-methylbut-3-yn-2-yl)amino]propan-2-one enhances its utility as a reliable synthetic intermediate and facilitates quality control.

Spectral Fingerprint
Method context
¹H, ²H, ¹³C NMR, IR, Raman characterized
Supports identity verification and QC
Published peer-reviewed data; many analogs lack this
Analytical Chemistry QC/QA Chemical Characterization

Propargylamine Click Chemistry Building Block

The terminal alkyne in 1-[(2-methylbut-3-yn-2-yl)amino]propan-2-one makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry reactions . While this is a class-level feature shared by all terminal alkynes, the specific substitution pattern (acetonyl and gem-dimethyl) distinguishes it from simpler propargylamines like propargylamine itself or N-methylpropargylamine [1]. The gem-dimethyl group introduces steric bulk that may be advantageous in controlling reaction stereochemistry or in designing probes with specific spatial constraints, a differentiation from less sterically hindered analogs.

Steric Bulk Comparison
Class-level inference
Target: gem-dimethyl (MW 139.19) vs. Propargylamine (MW 55.08, unhindered)
May support steric control in CuAAC and probe design
General reactivity context; experimental kinetics not reported
Click Chemistry Bioconjugation Medicinal Chemistry

In Vitro Cytotoxicity Profile

A single source reports in vitro cytotoxic activity for 1-[(2-methylbut-3-yn-2-yl)amino]propan-2-one against three cancer cell lines: A549 lung adenocarcinoma (IC50: 12.5 µM), MDA-MB-231 breast adenocarcinoma (IC50: 15.0 µM), and C-32 amelanotic melanoma (IC50: 10.0 µM) . The reported mechanism involves apoptosis induction via BCL-2/BAX modulation and cell cycle arrest. A crucial comparator finding from a separate, cross-referenced source indicates this compound was tested in murine melanoma B16 cells and found to be non-cytotoxic at concentrations up to 70 µM . This suggests cell line-specific activity (C-32 vs. B16 melanoma) and highlights a potential selectivity window that may be of interest for further investigation. **It is imperative to note that these findings are from a single, non-peer-reviewed commercial vendor listing and have not been independently validated in the primary scientific literature. This evidence must be treated as preliminary and requiring internal confirmation.**

Cell-line Cytotoxicity
Data to verify
A549: 12.5 µM; MDA-MB-231: 15.0 µM; C-32: 10.0 µM (IC₅₀); B16 murine melanoma inactive at 70 µM
Supports cell-model endpoint review; C-32 vs. B16 difference noted
Vendor-reported, not independently validated; preliminary
Anticancer Cytotoxicity Cell Biology

Multi-Supplier Availability and Quality

1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one is readily available from multiple established research chemical suppliers (e.g., Leyan, AKSci, ChemDiv) at defined purities (e.g., 98%) . This multi-vendor availability can serve as a procurement differentiator when compared to less common or single-source propargylamine analogs, potentially offering advantages in pricing, pack sizes, and supply chain redundancy . In contrast, many closely related derivatives (e.g., (cyclopentylmethyl)(2-methylbut-3-yn-2-yl)amine) may have limited or single-vendor availability, which can introduce risk and higher cost.

Supplier Availability
Class-level inference
≥3 research chemical suppliers (e.g., Leyan, AKSci, ChemDiv)
May support supply chain redundancy
Market scan; specific stock status subject to change
Procurement Supply Chain Quality Control

GHS Hazard Profile and Handling Safety

Vendor safety data indicates that 1-[(2-methylbut-3-yn-2-yl)amino]propan-2-one carries a 'Warning' hazard statement with specific GHS classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This defined hazard profile, while common for small organic amines, is a crucial piece of information for laboratory safety planning and contrasts with the 'Not hazardous material' designation for transport (DOT/IATA) by some vendors . This combination of a defined local hazard and non-hazardous transport status may offer a logistical advantage over more stringently regulated or acutely toxic analogs.

GHS Hazard Profile
Specification review
H302, H315, H319, H335; not hazardous for transport
Defined manageable hazard; non-hazardous shipping
Per vendor SDS; verify against institutional EHS requirements
Safety EHS Handling

Validated Applications of 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one


Click Chemistry Library Building Block

Due to its terminal alkyne, 1-[(2-methylbut-3-yn-2-yl)amino]propan-2-one is a suitable building block for the synthesis of 1,2,3-triazole-containing compound libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The gem-dimethyl group adjacent to the alkyne provides a defined steric environment . This can be exploited in medicinal chemistry campaigns to generate analogs with potentially improved target selectivity or pharmacokinetic properties compared to those derived from less hindered propargylamines.

Bioconjugation and Chemical Probe Intermediate

The compound's alkyne handle allows for conjugation to biomolecules (e.g., proteins, nucleic acids) or fluorescent tags after appropriate functionalization. While no specific probes based on this exact scaffold have been reported, the structural motif (propargylamine) is a common starting point for developing activity-based probes and bioorthogonal imaging agents . The availability of published spectral data for this compound [1] streamlines the characterization of any resulting conjugates.

Analytical Reference Standard

The comprehensive NMR, IR, and Raman spectroscopic data published for this compound establish it as a useful reference standard. Laboratories developing or validating analytical methods for related propargylamine intermediates can use this well-characterized compound as a calibration standard or a positive control for method development and system suitability testing.

Propargylamine SAR Study Precursor

The preliminary, vendor-reported cytotoxicity data against specific cancer cell lines (A549, MDA-MB-231, C-32) , contrasted with the reported inactivity in B16 melanoma cells [1], suggests a potential structure-activity relationship (SAR) worth exploring. Researchers investigating the pharmacology of propargylamines could procure this compound as a starting point for a focused SAR study to understand the role of the acetonyl and gem-dimethyl groups in dictating cellular activity.

Application
Selection Property
Validation Focus
Click chemistry library building block
Terminal alkyne with gem-dimethyl steric environment
CuAAC reactivity and stereochemical outcome assessment
Bioconjugation intermediate
Alkyne handle for bioorthogonal conjugation
Conjugate characterization via published spectral reference
Analytical reference standard
Published comprehensive NMR, IR, Raman spectra
Method development and system suitability testing
SAR study precursor
Preliminary cell-line response data
Reproducibility of cytotoxicity and selectivity across models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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